Desmethyl chlorpheniramine fumarate is an organic compound derived from chlorpheniramine, which is an antihistamine commonly used to alleviate allergy symptoms. This compound has garnered attention due to its pharmacological properties and potential applications in medical research. The chemical formula for desmethyl chlorpheniramine fumarate is with a molecular weight of approximately .
The synthesis of desmethyl chlorpheniramine fumarate typically involves the following steps:
The molecular structure of desmethyl chlorpheniramine fumarate includes a central aromatic ring with a chlorine substituent and a piperidine-like structure connected to a pyridine ring. The compound's structure can be represented as follows:
CNCCC(c1ccc(Cl)cc1)c2ccccn2
InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-8-12-3-2-5-13(15)6-7)10-16/h2-11H,12H2,1H3
This notation provides a way to encode the structure in a linear text format that can be processed by various chemical software tools .
Desmethyl chlorpheniramine fumarate can undergo several types of chemical reactions:
These reactions are significant in modifying the pharmacological properties of the compound for research purposes .
Desmethyl chlorpheniramine functions primarily as an antagonist to histamine H1 receptors. By blocking these receptors, it reduces the effects of histamines released during allergic reactions, leading to decreased symptoms such as itching, swelling, and redness.
Data on binding affinities and receptor interactions indicate that desmethyl chlorpheniramine has similar efficacy to its parent compound, chlorpheniramine, but may exhibit different pharmacokinetic properties due to its structural modifications .
Relevant data indicates that desmethyl chlorpheniramine fumarate exhibits typical characteristics associated with small organic molecules used in pharmaceuticals .
Desmethyl chlorpheniramine fumarate has several scientific uses:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: